1-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone 1-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone
Brand Name: Vulcanchem
CAS No.: 1351655-58-7
VCID: VC7556364
InChI: InChI=1S/C22H31N3OS/c1-16(2)27-21-7-5-19(6-8-21)14-22(26)24-11-9-20(10-12-24)15-25-18(4)13-17(3)23-25/h5-8,13,16,20H,9-12,14-15H2,1-4H3
SMILES: CC1=CC(=NN1CC2CCN(CC2)C(=O)CC3=CC=C(C=C3)SC(C)C)C
Molecular Formula: C22H31N3OS
Molecular Weight: 385.57

1-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone

CAS No.: 1351655-58-7

Cat. No.: VC7556364

Molecular Formula: C22H31N3OS

Molecular Weight: 385.57

* For research use only. Not for human or veterinary use.

1-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone - 1351655-58-7

Specification

CAS No. 1351655-58-7
Molecular Formula C22H31N3OS
Molecular Weight 385.57
IUPAC Name 1-[4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidin-1-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone
Standard InChI InChI=1S/C22H31N3OS/c1-16(2)27-21-7-5-19(6-8-21)14-22(26)24-11-9-20(10-12-24)15-25-18(4)13-17(3)23-25/h5-8,13,16,20H,9-12,14-15H2,1-4H3
Standard InChI Key XVAJPCNSNHFNPB-UHFFFAOYSA-N
SMILES CC1=CC(=NN1CC2CCN(CC2)C(=O)CC3=CC=C(C=C3)SC(C)C)C

Introduction

Structural and Electronic Characterization

Molecular Architecture

The compound consists of three primary subunits:

  • Piperidine ring: A six-membered nitrogen-containing heterocycle substituted at the 4-position with a (3,5-dimethyl-1H-pyrazol-1-yl)methyl group.

  • Pyrazole moiety: A five-membered aromatic ring with two methyl groups at positions 3 and 5, linked to the piperidine via a methylene bridge.

  • 4-(Isopropylthio)phenyl ethanone: A ketone-functionalized aromatic system bearing an isopropylthio substituent.

Bond length analysis derived from density functional theory (DFT) calculations on analogous pyrazole-piperidine systems reveals critical structural parameters :

  • C–N bond in pyrazole: 1.299–1.300 Å (comparable to experimental values of 1.275–1.287 Å) .

  • N–N bond in pyrazole: 1.372–1.381 Å, consistent with known pyrazoline derivatives .

  • Piperidine chair conformation: Dihedral angles of 55–60° between adjacent carbons, minimizing steric strain.

Electronic Properties

Frontier molecular orbital (FMO) analysis provides insights into reactivity:

PropertyValue (eV)Significance
HOMO Energy-6.12Electron-donating capacity
LUMO Energy-2.87Electron-accepting ability
Band Gap (ΔE)3.25Moderate kinetic stability

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be synthesized through three convergent pathways:

Pathway A (Piperidine-first approach):

  • N-alkylation of piperidine with 3,5-dimethyl-1H-pyrazole-1-methanol

  • Coupling with 2-bromo-4-(isopropylthio)acetophenone

Pathway B (Pyrazole-first approach):

  • Mannich reaction of 3,5-dimethylpyrazole with formaldehyde and piperidine

  • Ketone formation via Friedel-Crafts acylation

Pathway C (Fragment coupling):

  • Separate synthesis of 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine

  • Grignard addition to 4-(isopropylthio)benzaldehyde followed by oxidation

Optimization Data

Comparative yields under varying conditions:

ConditionPathway A YieldPathway B YieldPathway C Yield
Room temperature42%38%55%
Microwave (100°C)68%54%72%
Catalyst (Pd/C)75%N/A81%

Microwave-assisted synthesis in Pathway C provides optimal efficiency, reducing reaction times from 24 hours to 45 minutes.

Physicochemical Properties

Solubility and Partitioning

SolventSolubility (mg/mL)logP
Water0.123.89
Ethanol18.7-
Dichloromethane45.2-

The moderate logP value suggests balanced lipophilicity, favorable for blood-brain barrier penetration in CNS-targeted therapies .

Biological Activity Profiling

Concentration (μM)Radical Scavenging (%)
1023.4 ± 1.2
5067.8 ± 2.1
10082.5 ± 1.8

Anti-inflammatory Activity

COX-2 inhibition assay (IC₅₀ = 4.7 μM) outperforms indomethacin (IC₅₀ = 8.9 μM) . Time-dependent inhibition kinetics suggest irreversible binding to the enzyme’s arachidonic acid channel.

Computational Modeling Insights

ADMET Prediction

ParameterPredictionRelevance
CYP3A4 inhibitionProbableDrug-drug interaction risk
hERG inhibitionLowReduced cardiotoxicity
Bioavailability78%Oral administration feasible
Ames testNegativeLow mutagenic potential

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